molecular formula C10H11ClN2O4 B12789422 4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid CAS No. 90794-85-7

4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid

Cat. No.: B12789422
CAS No.: 90794-85-7
M. Wt: 258.66 g/mol
InChI Key: KQGONCSHKNKREE-UHFFFAOYSA-N
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Description

4-(2-Chloroethylcarbamoylamino)-2-hydroxybenzoic acid: is a chemical compound with the molecular formula C9H10ClNO4. It is also known by its systematic name: 3,5-bis[(2-chloroethyl-nitroso-carbamoyl)amino]benzoic acid . This compound features a benzene ring substituted with a hydroxyl group and a carbamoyl group, along with two chloroethyl groups.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of chloroethyl and carbamoyl functionalities onto a benzoic acid scaffold. Specific methods include:

  • Nitrosochlorination: : The chloroethyl group can be introduced via nitrosochlorination of the corresponding benzoic acid derivative. This reaction involves the addition of chloroethylamine to the aromatic ring, followed by nitrosation to form the nitroso group.

  • Carbamoylation: : The carbamoyl group is typically introduced through carbamoylation reactions. For example, treatment of the chloroethyl-nitroso derivative with ammonia or an amine source leads to the formation of the carbamoyl group.

Industrial Production Methods: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency, yield, and safety.

Chemical Reactions Analysis

Reactions:

    Oxidation: The hydroxyl group can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the nitroso group can yield an amino group.

    Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It might exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.

    Chemistry: As a synthetic intermediate, it can participate in the construction of more complex molecules.

    Industry: Its use in the synthesis of specialty chemicals or materials could be explored.

Mechanism of Action

The specific mechanism of action for this compound remains an area of investigation. It may interact with cellular targets or pathways related to its functional groups.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, it’s essential to compare its structure, reactivity, and applications with related benzoic acid derivatives.

Properties

CAS No.

90794-85-7

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

4-(2-chloroethylcarbamoylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C10H11ClN2O4/c11-3-4-12-10(17)13-6-1-2-7(9(15)16)8(14)5-6/h1-2,5,14H,3-4H2,(H,15,16)(H2,12,13,17)

InChI Key

KQGONCSHKNKREE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)O)C(=O)O

Origin of Product

United States

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